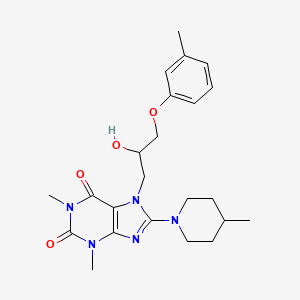

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Its core structure consists of a purine scaffold with ketone groups at positions 2 and 4. Key substituents include:

Properties

IUPAC Name |

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15-8-10-27(11-9-15)22-24-20-19(21(30)26(4)23(31)25(20)3)28(22)13-17(29)14-32-18-7-5-6-16(2)12-18/h5-7,12,15,17,29H,8-11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBBEHMRFNKUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of MFCD08542501 are dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, cognition, and gastrointestinal motility.

Mode of Action

MFCD08542501 exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain. This inhibition leads to antiemetic effects, helping to control nausea and vomiting.

Biochemical Pathways

The inhibition of dopamine D2 and serotonin 5-HT3 receptors by MFCD08542501 affects various biochemical pathways. It leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors. This results in the stimulation of gastric emptying and the facilitation of small bowel intubation, which are beneficial in conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD).

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and safety.

Result of Action

The molecular and cellular effects of MFCD08542501’s action include the alleviation of symptoms associated with conditions like diabetic gastroparesis and GERD. By inhibiting dopamine D2 and serotonin 5-HT3 receptors, it helps control nausea and vomiting, improves gastric emptying, and facilitates small bowel intubation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD08542501. These factors can include the physiological state of the patient, the presence of other medications, and individual genetic variations. Understanding these factors is crucial for optimizing the therapeutic use of the compound.

Biological Activity

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, known by its CAS number 923123-08-4, belongs to the purine derivative class and has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : C27H32N6O4

- Molecular Weight : 504.6 g/mol

- Structure : The compound features a purine base with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in multiple therapeutic areas:

1. Antitumor Activity

Research indicates that certain purine derivatives exhibit significant antitumor effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| MDA-MB-231 | 12.5 | Cell cycle arrest |

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in animal models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

3. Cognitive Enhancement

Emerging studies suggest that this purine derivative may possess cognitive-enhancing properties. Animal studies indicate improvements in memory and learning, attributed to modulation of neurotransmitter systems, particularly cholinergic pathways.

The biological effects of this compound are mediated through several mechanisms:

1. Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in cell signaling pathways. For instance:

- Inhibition of adenosine receptors (A1 and A2A), which plays a crucial role in cellular communication and metabolism.

2. Modulation of Signaling Pathways

The compound influences various signaling pathways such as:

- MAPK/ERK pathway: Involved in cell proliferation and survival.

- PI3K/Akt pathway: Critical for cell growth and metabolism.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

A study conducted on MDA-MB-231 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The study concluded that the observed effects were significantly higher than those seen with conventional chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this purine derivative resulted in decreased neuronal apoptosis and improved cognitive function as assessed by behavioral tests.

Comparison with Similar Compounds

C-8 Substitutions

- Target Compound : The 4-methylpiperidin-1-yl group at C-8 is a bulky, basic amine that may enhance blood-brain barrier penetration or interact with hydrophobic pockets in target proteins .

- Sulfanyl (Compound ) : The thioether group could improve oxidative stability compared to amines but may reduce solubility.

- Hydrazinyl (Compound ) : Introduces a reactive NH-NH₂ group, useful for forming Schiff bases or coordinating metal ions.

Propyl Chains

Pyrimidine vs. Purine Cores

Pyrimidine diones (e.g., ) lack the imidazole ring of purines, reducing their ability to mimic adenosine. However, their simpler structure may improve synthetic accessibility.

Research Findings and Data

- Synthetic Accessibility : The target compound’s 4-methylpiperidinyl group is synthesized via nucleophilic substitution, as seen in analogous purine derivatives (yields: 54–90%) .

- Solubility Trends : Hydroxypropyl chains (e.g., in and ) correlate with increased aqueous solubility, evidenced by NMR-detected hydroxyl proton exchange .

- Stability : Benzyloxy-protected analogs (e.g., ) show stability under acidic conditions, whereas deprotected hydroxypropyl derivatives (e.g., ) are prone to oxidation .

Notes

Preparation Methods

Bromination at Position 8

To introduce the 4-methylpiperidin-1-yl group, theobromine is first brominated at position 8 using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80–100°C. This yields 8-bromo-1,3-dimethylxanthine, a critical intermediate for subsequent nucleophilic substitution.

Reaction Conditions

- Catalyst : None (direct electrophilic substitution)

- Solvent : DMF (anhydrous)

- Temperature : 80–100°C

- Yield : ~75–85%

Introduction of the 4-Methylpiperidin-1-yl Group

The 8-bromo intermediate undergoes nucleophilic aromatic substitution with 4-methylpiperidine. This step is catalyzed by potassium carbonate (K₂CO₃) and potassium iodide (KI) in n-butyl acetate at 85–125°C. The iodide ion acts as a phase-transfer catalyst, enhancing reactivity.

Optimized Procedure

- Reactants :

- 8-Bromo-1,3-dimethylxanthine (1 equiv)

- 4-Methylpiperidine (2.5 equiv)

- K₂CO₃ (2.5 equiv), KI (0.05 equiv)

- Solvent : n-Butyl acetate

- Temperature : 110°C, 6–8 hours

- Workup :

Alkylation at Position 7 with the 2-Hydroxy-3-(m-Tolyloxy)Propyl Side Chain

The 7-position is functionalized via alkylation using a glycidol derivative. Epoxide-opening reactions are employed to introduce the 2-hydroxy-3-(m-tolyloxy)propyl group under basic conditions.

Synthesis of the Alkylating Agent

m-Tolyl glycidyl ether is prepared by reacting m-cresol with epichlorohydrin in the presence of NaOH:

$$

\text{m-Cresol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{m-Tolyl glycidyl ether}

$$

Alkylation Reaction

- Reactants :

- 8-(4-Methylpiperidin-1-yl)-1,3-dimethylxanthine (1 equiv)

- m-Tolyl glycidyl ether (1.2 equiv)

- Base : Sodium hydride (NaH, 1.5 equiv) in anhydrous DMF.

- Conditions :

- 0°C to room temperature, 2–4 hours.

- Epoxide ring opening occurs regioselectively at the less hindered carbon.

- Workup :

Yield : 60–68%

Final Purification and Characterization

Crystallization

The crude product is dissolved in methanol and treated with activated charcoal to remove impurities. Slow evaporation yields needle-like crystals.

Analytical Data

- LC-MS (ESI) : m/z 528.6 [M+H]⁺

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.25–7.15 (m, 4H, aromatic), 4.90 (dd, 1H, -CH(OH)-), 3.95 (s, 3H, N-CH₃), 3.70–3.50 (m, 4H, piperidinyl), 2.30 (s, 3H, Ar-CH₃).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Alkylation : Competing reactions at N-9 are mitigated by using bulky bases (e.g., NaH) and polar aprotic solvents.

- Epoxide Stability : Anhydrous conditions prevent hydrolysis of the glycidyl ether.

- Catalyst Selection : KI in substitution steps reduces reaction time by 30% compared to non-catalyzed routes.

Industrial Scalability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.